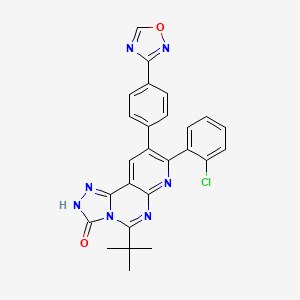

Pyridotriazolopyrimidine derivative 1

Beschreibung

Eigenschaften

Molekularformel |

C26H20ClN7O2 |

|---|---|

Molekulargewicht |

497.9 g/mol |

IUPAC-Name |

7-tert-butyl-11-(2-chlorophenyl)-12-[4-(1,2,4-oxadiazol-3-yl)phenyl]-3,4,6,8,10-pentazatricyclo[7.4.0.02,6]trideca-1(13),2,7,9,11-pentaen-5-one |

InChI |

InChI=1S/C26H20ClN7O2/c1-26(2,3)24-30-22-18(23-31-32-25(35)34(23)24)12-17(20(29-22)16-6-4-5-7-19(16)27)14-8-10-15(11-9-14)21-28-13-36-33-21/h4-13H,1-3H3,(H,32,35) |

InChI-Schlüssel |

CHQLSHSXSIIVFC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=NC2=NC(=C(C=C2C3=NNC(=O)N31)C4=CC=C(C=C4)C5=NOC=N5)C6=CC=CC=C6Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Starting Materials

Pyridotriazolopyrimidine derivative 1 is synthesized from 4-hydrazino-5,7-bis(4-chlorophenyl)pyrido[2,3-d]pyrimidine (4 ), a precursor obtained via hydrazinolysis of 4-chloropyridopyrimidine (3 ) under reflux conditions. The hydrazino group in 4 serves as the nucleophilic site for subsequent cyclization reactions.

Cyclization with One-Carbon Donors

Reaction of 4 with carbon disulfide (CS₂) in dimethylformamide (DMF) at 80–90°C yields 9,11-bis(4-chlorophenyl)-2H-pyrido[2',3':4,5]pyrimido[6,1-c]triazin-3(4H)-one (8 ) through intramolecular cyclization. Similarly, triethyl orthoformate (TEOF) in acetic acid generates 8,10-bis(4-chlorophenyl)pyrido[3,2-e]triazolo[4,3-c]pyrimidine (11 ) via dehydration.

Reaction Conditions:

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times. For example, cyclocondensation of 2-thioxopyrido[2,3-d]pyrimidine with hydrazonoyl chlorides under MW irradiation (150 W, 100°C) completes in 15–20 minutes, achieving yields of 75–82%. This method minimizes side products and enhances scalability.

Advantages:

Multi-Component Reactions (MCRs)

One-Pot Synthesis

A three-component reaction involving 6-aminothiouracil, chalcone derivatives, and hydrazonoyl chlorides in ethanol/water (2:1) produces pyridotriazolopyrimidines directly. The protocol avoids isolation of intermediates, improving overall efficiency.

Typical Procedure:

-

Step 1: Condensation of chalcone with 6-aminothiouracil forms pyrido[2,3-d]pyrimidine-2-thione.

-

Step 2: Treatment with hydrazonoyl chloride under reflux yields the target compound.

Catalytic Methods

Nickel-Raney Catalyzed Reduction

A patent describes the use of nickel-Raney catalyst in the reduction of 1-methyl-4-nitro-3-n-propylpyrazole-5-carboxamide to the corresponding amine, a critical intermediate for pyridotriazolopyrimidine synthesis. The catalyst enables selective reduction without over-hydrogenation.

Conditions:

Structural Characterization

Spectroscopic Data

-

IR: Absorption at 3170 cm⁻¹ (N–H stretch) and 1690 cm⁻¹ (C=O).

-

¹H NMR: Signals at δ 7.28 (pyridine-H), 7.50–8.20 (Ar–H), and 4.11–4.17 (CH₂).

-

Mass Spectrometry: Molecular ion peaks at m/z 445 (M⁺) with isotopic patterns confirming chlorine substituents.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Hydrazino Cyclization | DMF, 80–90°C | 57–67% | High selectivity |

| Microwave-Assisted | MW, 150 W, 100°C | 75–82% | Rapid, energy-efficient |

| Multi-Component Reaction | Ethanol/H₂O, reflux | 68–74% | One-pot, minimal purification |

| Catalytic Reduction | Ni-Raney, ethanol/H₂O | 92–95% | High yield, scalable |

Challenges and Optimization

-

Byproduct Formation: Over-cyclization may occur with excess CS₂; stoichiometric control is critical.

-

Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

-

Catalyst Recovery: Nickel-Raney requires careful handling to avoid deactivation.

Industrial-Scale Considerations

Patent EP1077214A1 highlights an optimized route using pressurized amidation and anhydrous conditions to bypass thionyl chloride, reducing hazardous waste. The process achieves 95% purity and complies with green chemistry principles .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pyridotriazolopyrimidin-Derivat 1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu reduzieren.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, wobei Nucleophile die Abgangsgruppen in der Verbindung ersetzen

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Natriumhydroxid in wässrigem Ethanol

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von oxidierten Derivaten mit veränderten funktionellen Gruppen.

Reduktion: Bildung von reduzierten Derivaten mit vereinfachten Strukturen.

Substitution: Bildung von substituierten Derivaten mit neuen funktionellen Gruppen

Wissenschaftliche Forschungsanwendungen

Pyridotriazolopyrimidin-Derivat 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Für sein Potenzial als Enzyminhibitor untersucht, insbesondere gegen Carboanhydrasen.

Medizin: Für seine Antikrebs-, antimikrobiellen und antimykotischen Eigenschaften untersucht. Es hat vielversprechende Ergebnisse bei der Hemmung des Wachstums verschiedener Krebszelllinien und mikrobieller Stämme gezeigt.

Industrie: In der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt .

5. Wirkmechanismus

Der Wirkmechanismus von Pyridotriazolopyrimidin-Derivat 1 beinhaltet seine Interaktion mit bestimmten molekularen Zielen wie Enzymen und Rezeptoren. So wurde gezeigt, dass es Carboanhydrasen inhibiert, die eine entscheidende Rolle bei der Regulation des pH-Werts und des Ionenhaushalts in Zellen spielen. Durch die Bindung an die aktive Stelle dieser Enzyme stört die Verbindung ihre normale Funktion, was zu verschiedenen biologischen Wirkungen führt, einschließlich der Hemmung der Krebszellproliferation und des mikrobiellen Wachstums .

Ähnliche Verbindungen:

- Pyrido[2,3-d]pyrimidine

- Triazolopyrimidine

- Pyrido[2,3-d:6,5d’]dipyrimidine

Vergleich: Pyridotriazolopyrimidin-Derivat 1 zeichnet sich durch seine einzigartigen Strukturmerkmale und vielfältigen biologischen Aktivitäten aus. Im Vergleich zu Pyrido[2,3-d]pyrimidinen und Triazolopyrimidinen zeigt es verbesserte Antikrebs- und antimikrobielle Eigenschaften. Darüber hinaus macht seine Fähigkeit, Carboanhydrasen mit hoher Selektivität zu hemmen, es zu einer wertvollen Verbindung für therapeutische Anwendungen .

Wirkmechanismus

The mechanism of action of pyridotriazolopyrimidine derivative 1 involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit carbonic anhydrases, which play a crucial role in regulating pH and ion balance in cells. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to various biological effects, including the inhibition of cancer cell proliferation and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Table 1: Antioxidant Activity Comparison

| Compound | DPPH IC₅₀ (µM) | FRAP (mmol Fe²⁺/g) | Reference |

|---|---|---|---|

| Derivative 1 | 25 | 0.8 | |

| Compound 12 | 12 | 1.6 | |

| Compound 15 | 8 | 2.0 | |

| BHT (Reference) | 18 | 1.2 |

Table 2: Antimicrobial Activity of Pyridotriazolopyrimidines

| Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

|---|---|---|---|

| Chloro derivative | 4 | 8 | |

| Nitro derivative | 8 | 16 |

Table 3: Anticancer Activity of Pyridopyrimidines

| Compound | Cancer Cell Line (IC₅₀) | Mechanism | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine 23 | 1.2 µM (MCF-7) | CDK inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pyridotriazolopyrimidine derivative 1, and how do reaction conditions influence product formation?

- Pyridotriazolopyrimidine derivatives are synthesized via heteroannulation and cyclization reactions. For example, derivative 16 is formed by reacting hydrazino precursor 8 with phenyl isothiocyanate in refluxing pyridine, involving nucleophilic addition at the –N=C=S group followed by 1,5-exo-trig cyclization and elimination of aniline . Alternative routes using carbon disulfide instead of phenyl isothiocyanate proceed via nucleophilic attack at the C=S group, followed by cyclization and H₂S elimination . Reaction duration (e.g., 18 hours for carbon disulfide) and solvent choice (pyridine vs. n-butanol) critically affect yield and purity .

Q. Which spectroscopic techniques are essential for structural confirmation of pyridotriazolopyrimidine derivatives?

- IR spectroscopy identifies functional groups (e.g., νC≡N at 2227 cm⁻¹ in derivative 17 , νC=O at 1706 cm⁻¹) . ¹H-NMR confirms proton environments, such as aromatic signals (δ 7.6–7.3 ppm) and exchangeable protons (e.g., NH at δ 11.06 ppm in derivative 19 ) . Mass spectrometry validates molecular ions (e.g., m/z = 369 for derivative 16 as the base peak) and fragmentation patterns (e.g., M-1 peak at m/z = 337 for derivative 17 ) . Mixed melting points and TLC comparisons further ensure identity .

Advanced Research Questions

Q. How can conflicting spectral data during structural elucidation be resolved?

- Contradictions may arise from tautomeric equilibria or impurities. For instance, derivative 17 lacks enolic νC=O stretching (observed at 1706 cm⁻¹ vs. 1692 cm⁻¹ in precursor 8 ), confirming cyclization . Discrepancies in mass spectra (e.g., M-1 peaks vs. molecular ions) require comparative analysis with authentic samples and isotopic pattern validation (e.g., M+1/M+2 peaks for derivative 18 at m/z = 354/355) . Multi-technique correlation (IR, NMR, MS) and computational modeling (e.g., DFT for tautomer stability) can resolve ambiguities .

Q. What mechanistic insights explain divergent cyclization pathways in pyridotriazolopyrimidine synthesis?

- Cyclization pathways depend on reagent electronic properties. With phenyl isothiocyanate, nucleophilic attack at –N=C=S triggers 1,5-exo-trig cyclization . In contrast, arylidenemalononitrile derivatives (e.g., derivative 20 ) undergo 1,5-endo-trig cyclization after β-carbon attack and malononitrile elimination . Solvent polarity (pyridine vs. n-butanol) and temperature modulate transition-state stability, favoring specific pathways .

Q. How are computational methods like molecular docking applied to predict bioactivity?

- Derivatives are docked into target protein active sites (e.g., kinases or enzymes) using software like AutoDock. For example, morpholine-based pyridotriazolopyrimidines (e.g., 10a–d ) showed antitumor activity via EGFR kinase inhibition, validated by docking scores correlating with IC₅₀ values . Electrostatic potential maps and binding affinity calculations guide structural optimization (e.g., introducing electron-withdrawing groups to enhance target interactions) .

Q. What strategies optimize synthetic yields for pyridotriazolopyrimidine derivatives with bulky substituents?

- Steric hindrance from substituents (e.g., coumarin or tetrazole groups in derivatives 4i/4j ) can reduce cyclization efficiency . Strategies include:

- Solvent modulation : High-boiling solvents (e.g., dioxane) improve solubility and reaction completion .

- Catalysis : Triethylamine facilitates deprotonation and intermediate stabilization .

- Stepwise synthesis : Pre-functionalization of precursors (e.g., hydrazino derivative 8 ) before cyclization minimizes side reactions .

Methodological Guidance

Q. How to design experiments for evaluating the antimicrobial activity of pyridotriazolopyrimidine derivatives?

- Use standardized protocols like broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains . Derivatives are tested at concentrations ranging from 0.5–128 µg/mL. Structural features (e.g., nitrile or thione groups in derivatives 16–18 ) enhance membrane penetration or enzyme inhibition . Positive controls (e.g., ciprofloxacin) and cytotoxicity assays (e.g., MTT on mammalian cells) ensure selectivity .

Q. What analytical workflows address low reproducibility in pyridotriazolopyrimidine synthesis?

- Quality control : Monitor reactions via TLC/HPLC and purify intermediates via column chromatography .

- Batch consistency : Standardize reagent purity (e.g., anhydrous pyridine) and reaction conditions (reflux temperature ±2°C) .

- Data validation : Cross-check spectral data with literature (e.g., νC=N at 1634 cm⁻¹ in derivative 17 ) and share raw datasets for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.